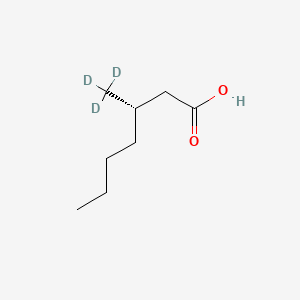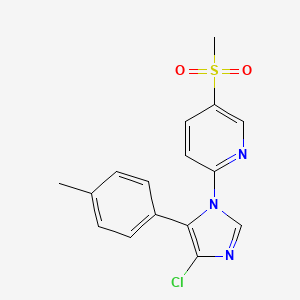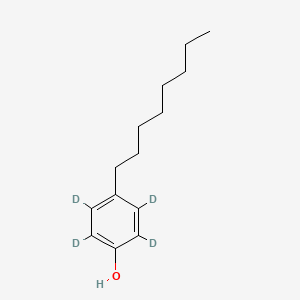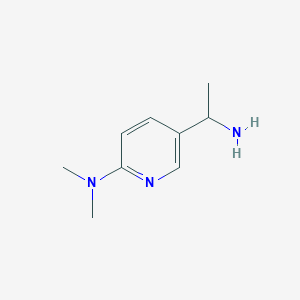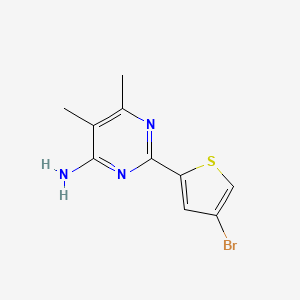
2-(4-Bromothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine is a heterocyclic compound that contains both a pyrimidine ring and a thiophene ring. The presence of bromine and methyl groups in its structure makes it a versatile compound in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and catalysts is crucial to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
2-(4-Bromothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
2-(4-Bromothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-(4-Bromothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
- 2-(4-Bromophenyl)-5,6-dimethylpyrimidin-4-amine
- 2-(4-Chlorothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine
- 2-(4-Methylthiophen-2-yl)-5,6-dimethylpyrimidin-4-amine
Uniqueness
2-(4-Bromothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine is unique due to the presence of both bromine and thiophene in its structure, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H10BrN3S |
|---|---|
分子量 |
284.18 g/mol |
IUPAC 名称 |
2-(4-bromothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C10H10BrN3S/c1-5-6(2)13-10(14-9(5)12)8-3-7(11)4-15-8/h3-4H,1-2H3,(H2,12,13,14) |
InChI 键 |
WKYHEOYODFPEOJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(N=C1N)C2=CC(=CS2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde](/img/structure/B13443117.png)
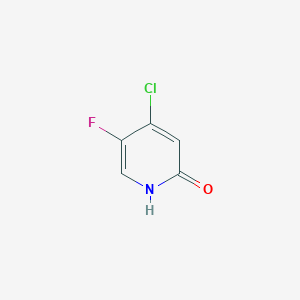

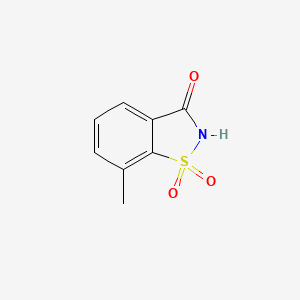

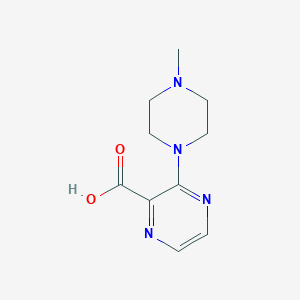
![Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine](/img/structure/B13443154.png)
![2-(P-Tolyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B13443155.png)
![5-[4-methoxy-3-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]-4,4-dimethyl-2-propan-2-ylpyrazol-3-one](/img/structure/B13443163.png)

